molecular formula C11H10FeO B12053571 Ferrocenaldehyd

Ferrocenaldehyd

Cat. No.: B12053571
M. Wt: 214.04 g/mol
InChI Key: UQTCQJVPLIVCAX-UHFFFAOYSA-N
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Description

Ferrocenaldehyd, also known as ferrocene aldehyde, is an organometallic compound that consists of a ferrocene moiety with an aldehyde functional group attached to one of the cyclopentadienyl rings. Ferrocene itself is a well-known compound in organometallic chemistry, characterized by its sandwich structure where an iron atom is sandwiched between two cyclopentadienyl rings. The addition of an aldehyde group to ferrocene introduces new chemical properties and reactivity, making this compound a valuable compound in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ferrocenaldehyd can be synthesized through several methods. One common approach involves the formylation of ferrocene using the Vilsmeier-Haack reaction. In this method, ferrocene is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the aldehyde group onto the cyclopentadienyl ring. The reaction typically proceeds under mild conditions and yields this compound as the primary product.

Another method involves the use of the Reimer-Tiemann reaction, where ferrocene is reacted with chloroform (CHCl3) and a strong base such as sodium hydroxide (NaOH) to form this compound. This reaction also proceeds under relatively mild conditions and provides a straightforward route to the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes as those used in laboratory settings, but on a larger scale. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions and purification techniques is essential to ensure high yields and quality in industrial production.

Chemical Reactions Analysis

Types of Reactions

Ferrocenaldehyd undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form ferrocene carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group in this compound can be reduced to form ferrocene methanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: this compound can undergo electrophilic aromatic substitution reactions, where the aldehyde group can be further functionalized with various substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Electrophilic reagents such as acyl chlorides or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Ferrocene carboxylic acid.

    Reduction: Ferrocene methanol.

    Substitution: Various substituted this compound derivatives depending on the electrophile used.

Scientific Research Applications

Ferrocenaldehyd has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organometallic compounds and materials. It is also employed in the study of redox behavior and electrochemical properties.

    Biology: Investigated for its potential use in bioorganometallic chemistry, including the development of ferrocene-based drugs and biomolecules.

    Medicine: Explored for its anticancer and antimicrobial properties. This compound derivatives have shown promise in the development of new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as ferrocene-based polymers and catalysts for various chemical reactions.

Mechanism of Action

The mechanism of action of ferrocenaldehyd depends on its specific application. In redox reactions, the ferrocene moiety undergoes reversible oxidation and reduction, facilitating electron transfer processes. The aldehyde group can participate in various chemical reactions, such as nucleophilic addition and condensation reactions, enabling the formation of new compounds with diverse properties.

In biological systems, this compound and its derivatives can interact with biomolecules, potentially disrupting cellular processes and exhibiting therapeutic effects. The exact molecular targets and pathways involved vary depending on the specific derivative and application.

Comparison with Similar Compounds

Ferrocenaldehyd can be compared with other ferrocene derivatives, such as:

    Ferrocene carboxylic acid: Similar to this compound but with a carboxylic acid group instead of an aldehyde group. It exhibits different reactivity and applications.

    Ferrocene methanol: Formed by the reduction of this compound. It has a hydroxyl group instead of an aldehyde group, leading to different chemical properties.

    Acetylferrocene: Contains an acetyl group attached to the cyclopentadienyl ring. It is used in various organic synthesis reactions and as a precursor for other ferrocene derivatives.

Properties

Molecular Formula

C11H10FeO

Molecular Weight

214.04 g/mol

InChI

InChI=1S/C6H5O.C5H5.Fe/c7-5-6-3-1-2-4-6;1-2-4-5-3-1;/h1-5H;1-5H;

InChI Key

UQTCQJVPLIVCAX-UHFFFAOYSA-N

Canonical SMILES

C1=C[CH]C=C1.C1=CC(=C[CH]1)C=O.[Fe]

Origin of Product

United States

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